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Compound of Interest

Compound Name: 2-Bromophenanthrene

Cat. No.: B1281488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the core properties of 2-
Bromophenanthrene (CAS number 62162-97-4), a brominated polycyclic aromatic

hydrocarbon. The document details its physicochemical characteristics, spectroscopic profile,

synthesis methodologies, and available information on its biological activity and toxicity. The

information is curated to support researchers, scientists, and professionals in drug

development and other scientific disciplines who may be working with or considering the use of

this compound. All quantitative data is summarized in structured tables, and where applicable,

experimental protocols and logical workflows are visualized using diagrams.

Physicochemical Properties
2-Bromophenanthrene is a solid organic compound characterized by a phenanthrene

backbone with a bromine substituent at the 2-position.[1] Its aromatic nature contributes to its

stability and makes it a useful intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of 2-Bromophenanthrene
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Property Value Reference(s)

CAS Number 62162-97-4 [2]

Molecular Formula C₁₄H₉Br [1][2]

Molecular Weight 257.13 g/mol [1]

Appearance
White to off-white powder or

crystals
[1]

Melting Point 95.0 to 99.0 °C [3]

Boiling Point 185 °C at 4 mmHg [3]

Solubility

Moderately soluble in organic

solvents. Slightly soluble in

chloroform.

[1]

Spectroscopic Data
Detailed spectroscopic data for 2-Bromophenanthrene is crucial for its identification and

characterization. While experimental spectra for this specific isomer are not readily available in

public databases, the following sections provide predicted data based on the analysis of its

structural analogues and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 2-Bromophenanthrene are expected to exhibit characteristic

signals corresponding to its unique set of protons and carbon atoms in the phenanthrene ring

system. The bromine substituent will influence the chemical shifts of nearby nuclei.

Table 2: Predicted ¹H NMR Spectral Data for 2-Bromophenanthrene (in CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.5 - 8.7 Multiplet 9H Aromatic Protons

Table 3: Predicted ¹³C NMR Spectral Data for 2-Bromophenanthrene (in CDCl₃)
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Chemical Shift (δ) ppm Assignment

~ 122 - 134 Aromatic Carbons

~ 120 (approx.) Carbon bearing Bromine

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a compound like 2-Bromophenanthrene is

as follows:

Sample Preparation: Dissolve 5-10 mg of 2-Bromophenanthrene in approximately 0.6-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Instrument Setup (for a 400 MHz spectrometer):

Set the appropriate nucleus for observation (¹H or ¹³C).

Use a standard pulse program.

Set the spectral width to encompass the expected chemical shift range.

Optimize acquisition time and relaxation delay for good signal-to-noise.

For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to

singlets for each carbon.[4]

Data Acquisition: Acquire the Free Induction Decay (FID) over a sufficient number of scans to

achieve a good signal-to-noise ratio.

Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline

correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromophenanthrene will show characteristic absorption bands for C-H

and C=C stretching and bending vibrations of the aromatic system, as well as the C-Br

stretching vibration.
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Table 4: Predicted Key IR Absorption Bands for 2-Bromophenanthrene

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

1600 - 1450 Medium to Strong Aromatic C=C Stretch

900 - 675 Strong
Aromatic C-H Out-of-Plane

Bending

~ 690 - 515 Medium to Strong C-Br Stretch

Experimental Protocol: IR Spectroscopy (ATR)

Sample Preparation: Place a small amount of the solid 2-Bromophenanthrene sample

directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrument Setup: Purge the FT-IR spectrometer with dry air or nitrogen to minimize

atmospheric interference.

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal,

and record the sample spectrum.

Data Processing: The instrument's software will automatically ratio the sample spectrum to

the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
The mass spectrum of 2-Bromophenanthrene will show a molecular ion peak and a

characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an

approximate 1:1 ratio).[5] Fragmentation patterns will arise from the cleavage of the C-Br bond

and fragmentation of the phenanthrene ring.

Table 5: Predicted Key Mass Spectrometry Data for 2-Bromophenanthrene
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m/z Relative Intensity Assignment

256/258 High
[M]⁺ and [M+2]⁺ (Molecular ion

peak)

177 Moderate [M - Br]⁺

176 Moderate [M - HBr]⁺

Experimental Protocol: Mass Spectrometry (EI)

Sample Introduction: Introduce a dilute solution of 2-Bromophenanthrene in a volatile

organic solvent into the mass spectrometer, typically via a direct insertion probe or a gas

chromatograph.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce ionization

and fragmentation.[6]

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion

and fragment ions.

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and

characteristic fragmentation patterns.[7]

Synthesis of 2-Bromophenanthrene
Several synthetic routes can be envisioned for the preparation of 2-Bromophenanthrene,

typically starting from phenanthrene. Direct bromination of phenanthrene often leads to a

mixture of isomers, with the 9-bromo derivative being a major product.[8] Therefore, a

regioselective synthesis is required to obtain the 2-bromo isomer in good yield. One plausible

approach involves the Sandmeyer reaction starting from 2-aminophenanthrene.

Experimental Protocol: Synthesis of 2-Bromophenanthrene (Illustrative)

This protocol is a generalized procedure based on known transformations of aromatic amines.

Nitration of Phenanthrene: Carefully nitrate phenanthrene to obtain a mixture of

nitrophenanthrenes.
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Isomer Separation: Separate the 2-nitrophenanthrene isomer from the mixture using column

chromatography.

Reduction of 2-Nitrophenanthrene: Reduce the nitro group of 2-nitrophenanthrene to an

amino group using a suitable reducing agent (e.g., Sn/HCl or catalytic hydrogenation) to

yield 2-aminophenanthrene.

Diazotization of 2-Aminophenanthrene: Dissolve 2-aminophenanthrene in an acidic aqueous

solution (e.g., HBr) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to

form the corresponding diazonium salt.

Sandmeyer Reaction: Add the cold diazonium salt solution to a solution of copper(I) bromide

(CuBr) to facilitate the replacement of the diazonium group with a bromine atom, yielding 2-
Bromophenanthrene.

Purification: Extract the product with an organic solvent, wash, dry, and purify by

recrystallization or column chromatography.

Phenanthrene Mixture of
Nitrophenanthrenes

Nitration 2-NitrophenanthreneSeparation 2-AminophenanthreneReduction 2-Phenanthrenediazonium
Bromide

Diazotization
(NaNO₂, HBr) 2-Bromophenanthrene

Sandmeyer Reaction
(CuBr)

Click to download full resolution via product page

Synthetic pathway to 2-Bromophenanthrene.

Biological Activity and Toxicity
Specific toxicological data for 2-Bromophenanthrene is not extensively documented in

publicly available literature. However, as a brominated polycyclic aromatic hydrocarbon, it

should be handled with care, assuming potential for toxicity.[1] The biological activity of related

brominated aromatic compounds and phenanthrene derivatives has been investigated,

showing a range of effects.

Table 6: Summary of Potential Biological Activities and Toxicity (Based on Related Compounds)
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Aspect Information Reference(s)

Cytotoxicity

Brominated organic

compounds have shown

cytotoxic effects against

various cancer cell lines. The

specific IC₅₀ values for 2-

Bromophenanthrene are not

available.

[9]

Mutagenicity

The mutagenic potential of 2-

Bromophenanthrene has not

been specifically reported. The

Ames test is a common

method to assess

mutagenicity.[10]

[10]

Ecotoxicity

As a polycyclic aromatic

hydrocarbon, 2-

Bromophenanthrene may

exhibit ecotoxicity. The LC₅₀

values for aquatic organisms

are not available.

[11]

Experimental Protocol: Cytotoxicity Assay (MTT Assay - Illustrative)

Cell Culture: Plate cells (e.g., a cancer cell line) in a 96-well plate and incubate to allow for

cell attachment.

Compound Treatment: Treat the cells with various concentrations of 2-Bromophenanthrene
and incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate to allow for the formation of formazan crystals by viable

cells.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability compared to an untreated control

and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell

growth).[12]
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Workflow for a typical cytotoxicity assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1281488?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
2-Bromophenanthrene is a valuable research chemical and synthetic intermediate with well-

defined physicochemical properties. While specific experimental data on its spectroscopic

characteristics and biological activities are limited, this guide provides a foundational

understanding based on its chemical structure and the properties of related compounds.

Researchers are advised to handle this compound with appropriate safety precautions and to

perform thorough analytical characterization for their specific applications. The provided

experimental protocols offer a starting point for the synthesis, purification, and evaluation of 2-
Bromophenanthrene in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1281488#2-bromophenanthrene-cas-number-62162-
97-4-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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